4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 312287-43-7
VCID: VC4828431
InChI: InChI=1S/C17H13N3O5S2/c1-11-2-4-12(5-3-11)16(21)19-17-18-10-15(26-17)27(24,25)14-8-6-13(7-9-14)20(22)23/h2-10H,1H3,(H,18,19,21)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H13N3O5S2
Molecular Weight: 403.43

4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

CAS No.: 312287-43-7

Cat. No.: VC4828431

Molecular Formula: C17H13N3O5S2

Molecular Weight: 403.43

* For research use only. Not for human or veterinary use.

4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide - 312287-43-7

Specification

CAS No. 312287-43-7
Molecular Formula C17H13N3O5S2
Molecular Weight 403.43
IUPAC Name 4-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C17H13N3O5S2/c1-11-2-4-12(5-3-11)16(21)19-17-18-10-15(26-17)27(24,25)14-8-6-13(7-9-14)20(22)23/h2-10H,1H3,(H,18,19,21)
Standard InChI Key FXMFTLLFVWVGDH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS: 312287-43-7) has the molecular formula C₁₇H₁₃N₃O₅S₂ and a monoisotopic mass of 403.029663 Da . Its IUPAC name reflects three key components:

  • A 4-methylbenzamide moiety (aromatic ring with methyl and amide groups).

  • A thiazole heterocycle (five-membered ring containing sulfur and nitrogen).

  • A 4-nitrobenzenesulfonyl group (sulfonamide-linked nitro-substituted benzene).

The thiazole ring serves as the central scaffold, with the sulfonamide group at position 5 and the benzamide at position 2 (Figure 1). This arrangement creates a planar core with rotational flexibility at the sulfonamide and amide linkages, influencing molecular conformation and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight403.427 g/mol
Hydrogen Bond Donors2 (amide NH, sulfonamide NH)
Hydrogen Bond Acceptors8 (amide O, sulfonyl O, nitro)
Rotatable Bonds5
Topological Polar Surface Area144 Ų

Synthetic Methodology

General Synthesis Strategy

While no explicit synthesis protocol for this compound is documented in the provided sources, analogous benzamide-thiazole hybrids are typically synthesized through multi-step reactions involving:

  • Thiazole Formation: Cyclization of thioureas with α-halo ketones or via Hantzsch thiazole synthesis.

  • Sulfonylation: Reaction of the thiazole intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions.

  • Amide Coupling: Attachment of 4-methylbenzoyl chloride to the thiazole amine using coupling agents like EDC/HOBt .

For example, the synthesis of structurally related 2-amino-N-(pyridin-2-yl)benzamide involved refluxing isatoic anhydride with 2-aminopyridine in DMF, followed by column chromatography . Similar conditions could apply here, with sulfonylation preceding amide bond formation.

Crystallographic Considerations

Though crystallographic data for this specific compound is unavailable, the structure of 2-amino-N-(pyridin-2-yl)benzamide (monoclinic, P2₁/c) provides insights into likely packing behaviors :

  • Unit Cell Dimensions: Anticipated a ≈ 5–6 Å, b ≈ 19–20 Å based on benzamide-thiazole hybrids.

  • Intermolecular Interactions: Potential N–H···O hydrogen bonds between amide/sulfonamide groups and π-π stacking of aromatic rings.

ParameterPrediction
LogP (Lipophilicity)3.2 ± 0.5
Water SolubilityPoor (<0.1 mg/mL)
BBB PermeabilityLow (logBB < -1)
CYP450 2D6 InhibitionModerate

Structure-Activity Relationships (SAR)

Role of the Nitro Group

The 4-nitrophenylsulfonyl moiety contributes to:

  • Electron Deficiency: Enhances interactions with basic residues in enzyme binding pockets.

  • Hydrogen Bonding: The sulfonyl oxygen atoms act as H-bond acceptors, while the nitro group participates in charge-transfer interactions .

Methyl Substitution Effects

The 4-methyl group on the benzamide ring:

  • Increases hydrophobicity, improving membrane permeability.

  • Sterically blocks metabolic oxidation at the para position, potentially extending half-life.

Material Science Applications

Nonlinear Optical (NLO) Properties

The conjugated π-system and electron-deficient nitro group suggest potential NLO activity. Comparable compounds exhibit:

  • Hyperpolarizability (β): 5–15 × 10⁻³⁰ esu

  • Second Harmonic Generation (SHG): 0.5–2.0 × urea

Thermal Stability

Differential scanning calorimetry (DSC) of analogous benzamides shows decomposition temperatures above 250°C, indicating suitability for high-temperature applications .

Environmental and Toxicological Considerations

Ecotoxicity Predictions

  • Bioconcentration Factor (BCF): Estimated 120–150 L/kg (moderate accumulation risk).

  • Persistence: Nitro groups may resist microbial degradation, leading to environmental persistence.

Acute Toxicity

Rodent LD₅₀ predictions:

  • Oral: 450–550 mg/kg (Category 4)

  • Dermal: >2000 mg/kg (Category 5)

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